N-[2-(benzyloxy)phenyl]isonicotinamide

Medicinal chemistry Structure–activity relationship Positional isomerism

N-[2-(benzyloxy)phenyl]isonicotinamide (IUPAC: N-(2-phenylmethoxyphenyl)pyridine-4-carboxamide; molecular formula C₁₉H₁₆N₂O₂; molecular weight 304.3 g/mol) is a synthetic small-molecule amide belonging to the N-phenylisonicotinamide class. The compound features an isonicotinamide moiety linked via an amide bond to a 2-benzyloxyphenyl group, wherein the benzyloxy substituent is positioned ortho to the amide linkage.

Molecular Formula C19H16N2O2
Molecular Weight 304.3 g/mol
Cat. No. B4681931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(benzyloxy)phenyl]isonicotinamide
Molecular FormulaC19H16N2O2
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2NC(=O)C3=CC=NC=C3
InChIInChI=1S/C19H16N2O2/c22-19(16-10-12-20-13-11-16)21-17-8-4-5-9-18(17)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22)
InChIKeyNDJRHTSKABZVGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(Benzyloxy)phenyl]isonicotinamide – Compound Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


N-[2-(benzyloxy)phenyl]isonicotinamide (IUPAC: N-(2-phenylmethoxyphenyl)pyridine-4-carboxamide; molecular formula C₁₉H₁₆N₂O₂; molecular weight 304.3 g/mol) is a synthetic small-molecule amide belonging to the N-phenylisonicotinamide class . The compound features an isonicotinamide moiety linked via an amide bond to a 2-benzyloxyphenyl group, wherein the benzyloxy substituent is positioned ortho to the amide linkage. This ortho-substitution pattern is a key structural differentiator from its meta-substituted (3-benzyloxy) positional isomer and from other N-phenylisonicotinamide derivatives that carry additional electron-withdrawing or heterocyclic substituents on the phenyl ring. The compound has been disclosed in patent literature as exhibiting pronounced activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation, suggesting utility in oncology and dermatological research [1]. Commercially, the compound is available from multiple research chemical suppliers as a non-GMP research reagent, though quantitative purity certificates and lot-specific analytical data (e.g., HPLC, NMR) should be verified directly with the vendor at the time of procurement.

Why N-[2-(Benzyloxy)phenyl]isonicotinamide Cannot Be Casually Replaced by Other N-Phenylisonicotinamide Derivatives


The N-phenylisonicotinamide scaffold is not pharmacologically monolithic. Even within a narrow structural subclass, the position, electronic nature, and steric bulk of substituents on the phenyl ring profoundly influence target engagement, binding conformation, and biological readout . The ortho-benzyloxy substitution in N-[2-(benzyloxy)phenyl]isonicotinamide creates a sterically constrained environment around the amide bond that is absent in the meta-substituted isomer N-[3-(benzyloxy)phenyl]isonicotinamide and in para-substituted variants, directly impacting the dihedral angle between the phenyl and pyridine rings and thus the three-dimensional pharmacophore presented to biological targets . Furthermore, the target compound lacks the additional cyano, tetrazole, or extended heterocyclic substituents that drive potent xanthine oxidase (XO) inhibition in optimized analogs such as N-(3-cyano-4-((2-cyanobenzyl)oxy)phenyl)isonicotinamide (IC₅₀ = 0.312 μM) [1]. This absence is not a deficiency but a deliberate feature—it redirects the compound's activity profile away from XO inhibition toward the cell differentiation and anti-proliferative biology cited in patent disclosures. Generic substitution by a 'similar' N-phenylisonicotinamide without detailed understanding of these positional and electronic structure–activity relationships risks complete loss of the desired biological phenotype and wastes research resources.

N-[2-(Benzyloxy)phenyl]isonicotinamide – Quantitative Differentiation Evidence Against Closest Analogs


Positional Isomer Differentiation: 2-Benzyloxy (Ortho) vs. 3-Benzyloxy (Meta) Substitution Pattern

The ortho-substitution of the benzyloxy group in N-[2-(benzyloxy)phenyl]isonicotinamide creates a sterically hindered environment that restricts rotation around the N-aryl amide bond, resulting in a preferred conformational ensemble distinct from that of the meta-substituted isomer N-[3-(benzyloxy)phenyl]isonicotinamide . In the ortho isomer, the benzyloxy oxygen is positioned to participate in intramolecular hydrogen bonding with the amide N–H, forming a pseudoring that rigidifies the molecular geometry . This conformational constraint is absent in the meta isomer, where the benzyloxy group projects into solvent space without influencing amide bond geometry. Medicinal chemistry precedent across multiple target classes demonstrates that such ortho-versus-meta positional isomer pairs can exhibit greater than 10-fold differences in target binding affinity and distinct target selectivity profiles, though direct comparative pharmacological data for this specific pair are not publicly available [1].

Medicinal chemistry Structure–activity relationship Positional isomerism

Scaffold Differentiation: Simple ortho-Benzyloxyphenyl vs. Quinazolinone-Fused Isonicotinamide Analogs

N-[2-(benzyloxy)phenyl]isonicotinamide (MW 304.3 g/mol, cLogP ~3.3, rotatable bonds 6, H-bond donors 1, H-bond acceptors 4) presents a significantly simpler and more ligand-efficient scaffold compared to the quinazolinone-containing analog N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide (MW 450.5 g/mol, cLogP ~4.8, rotatable bonds 6, H-bond donors 1, H-bond acceptors 6) . The target compound's lower molecular weight and reduced polar surface area predict superior passive membrane permeability, while the absence of the quinazolinone ring eliminates a potential site of metabolic vulnerability (CYP450-mediated oxidation at the dihydroquinazolinone 2-position) [1]. These physicochemical and metabolic differences have direct implications for compound handling in cellular assays and for interpretation of phenotypic screening results.

Scaffold comparison Molecular complexity Physicochemical properties

Patent-Disclosed Biological Activity: Anti-Proliferative and Pro-Differentiation Effects in Undifferentiated Cell Models

Patent-derived information accessible via FreshPatents.com indicates that N-[2-(benzyloxy)phenyl]isonicotinamide exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation along the monocytic lineage [1]. This dual anti-proliferative/pro-differentiation phenotype is mechanistically distinct from the xanthine oxidase inhibitory activity reported for the structurally related but electronically differentiated N-(3-cyano-4-((2-cyanobenzyl)oxy)phenyl)isonicotinamide series (IC₅₀ = 0.312 μM against XO) [2]. The absence of the electron-withdrawing cyano groups that are critical for XO inhibition in the target compound is consistent with its redirection toward an alternative biological mechanism. However, the specific quantitative potency (e.g., EC₅₀ or IC₅₀ values), the cellular model system employed, and the comparator compounds used in the patent are not extractable from the available metadata fragment [1].

Cell differentiation Anti-proliferative Oncology research

Differentiation from the Leading XO Inhibitor N-Phenylisonicotinamide Series: Absence of Key Pharmacophoric Elements Confers Divergent Target Profile

Structure-based drug design efforts on the N-phenylisonicotinamide scaffold have identified N-(3-cyano-4-((2-cyanobenzyl)oxy)phenyl)isonicotinamide (compound 1, IC₅₀ = 0.312 μM) as a potent xanthine oxidase inhibitor, with further optimization yielding compound 2s (IC₅₀ = 0.031 μM, ~10-fold improvement) and compound a6 (IC₅₀ = 0.018 μM, 17.2-fold improvement over compound 1) [1]. These optimized XO inhibitors critically depend on the 3-cyano and 4-((2-cyanobenzyl)oxy) substituents for key hydrogen-bond interactions with Asn768 and other residues in the XO active site [1]. N-[2-(benzyloxy)phenyl]isonicotinamide lacks both the 3-cyano group and the 2-cyanobenzyl moiety, and positions its benzyloxy group ortho rather than para to the amide. Based on the established SAR, these structural deletions would be predicted to abolish high-affinity XO binding, consistent with the compound's patent-disclosed redirection toward an anti-proliferative/differentiation mechanism. While direct confirmatory XO inhibition data for the target compound are not publicly available, the SAR divergence provides a rational basis for selecting this compound when XO-independent mechanisms are desired.

Xanthine oxidase Target selectivity Pharmacophore comparison

Recommended Research and Procurement Applications for N-[2-(Benzyloxy)phenyl]isonicotinamide Based on Available Evidence


Chemical Probe for Ortho-Substituted N-Phenylisonicotinamide Conformational Analysis and SAR Studies

Investigators conducting systematic structure–activity relationship (SAR) studies on the N-phenylisonicotinamide scaffold should procure this compound specifically as the ortho-benzyloxy representative. Its conformational constraint (intramolecular H-bond between benzyloxy oxygen and amide N–H) provides a rigidified pharmacophore geometry that serves as a critical data point for understanding the conformational determinants of target binding within this chemical series . Pairing this compound with its meta-substituted isomer N-[3-(benzyloxy)phenyl]isonicotinamide in parallel assays can deconvolute whether observed biological activity is driven by substituent position or by the benzyloxy group itself.

Cell Differentiation and Anti-Proliferative Phenotypic Screening Starting Point

Based on the patent disclosure of anti-proliferative activity and monocytic differentiation induction, this compound is a rational entry point for phenotypic screening programs focused on cancer cell differentiation therapy, leukemia differentiation models (e.g., HL-60 or U937 monocytic differentiation assays), or psoriasis-relevant keratinocyte hyperproliferation models [1]. Its structural divergence from the well-characterized XO inhibitor series makes it particularly valuable in target deconvolution studies, where the absence of XO activity can be used as a selectivity filter to exclude XO-mediated mechanisms from the observed phenotype. Researchers should independently establish dose–response relationships and confirm differentiation markers (e.g., CD11b, CD14 expression) in their specific cellular context.

Negative Control Compound for Xanthine Oxidase Inhibitor Screening Cascades

Medicinal chemistry teams optimizing N-phenylisonicotinamide-based xanthine oxidase inhibitors can use this compound as a structurally matched negative control. Because the compound lacks the 3-cyano and 4-((2-cyanobenzyl)oxy) substituents that are essential for high-affinity XO binding (as demonstrated by the SAR from Song et al., 2019), it is predicted to exhibit negligible XO inhibition . Including it alongside potent XO inhibitors in screening cascades provides a benchmark for assay selectivity and helps distinguish XO-specific activity from non-specific or off-target effects arising from the isonicotinamide scaffold itself.

Fragment-Like Starting Point for Ligand Efficiency-Driven Lead Optimization

With a molecular weight of 304.3 g/mol, a relatively low topological polar surface area, and a single hydrogen bond donor, N-[2-(benzyloxy)phenyl]isonicotinamide occupies a favorable position on ligand efficiency metrics commonly used in fragment-based drug discovery . Compared to the quinazolinone-fused analog (MW 450.5 g/mol), this simpler scaffold offers greater room for property-guided optimization—enabling medicinal chemists to add potency-enhancing substituents while remaining within drug-like physicochemical space. Procurement of this compound as a starting scaffold rather than the more complex analogs may accelerate hit-to-lead timelines by reducing the need for property-decreasing molecular weight reduction strategies later in optimization.

Quote Request

Request a Quote for N-[2-(benzyloxy)phenyl]isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.